Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
CAS No.: 1392804-60-2
Cat. No.: VC2719366
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1392804-60-2 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H |
| Standard InChI Key | STJZJNMZEARKOJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C12CC(C1)CCN2.Cl |
| Canonical SMILES | COC(=O)C12CC(C1)CCN2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Data
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a bicyclic compound containing a nitrogen atom integrated into its ring structure. The following table summarizes the key identification parameters of this compound:
| Parameter | Value |
|---|---|
| CAS Number | 1392804-60-2 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| IUPAC Name | methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride |
| InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H |
| InChIKey | STJZJNMZEARKOJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C12CC(C1)CCN2.Cl |
This compound belongs to the class of azabicyclic molecules, specifically featuring a 2-azabicyclo[3.1.1]heptane core structure with a methyl carboxylate group at position 1, formulated as a hydrochloride salt .
Structural Features
The structure of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride consists of:
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A bicyclic framework denoted by the [3.1.1] notation, indicating a bicycle with bridges containing 3, 1, and 1 atoms respectively
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A nitrogen atom at position 2 of the bicycle (hence "2-azabicyclo")
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A methyl carboxylate (-COOCH₃) functional group at position 1
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A hydrochloride (HCl) salt form that enhances solubility in polar solvents
The bicyclic structure creates a rigid three-dimensional framework that contributes to the compound's unique chemical and potentially biological properties .
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is primarily governed by:
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The secondary amine functionality (in salt form), which can participate in various nucleophilic reactions
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The methyl ester group, which can undergo hydrolysis, transesterification, and reduction reactions
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The rigid bicyclic framework, which imparts specific stereochemical constraints on reactions
Synthesis Methods
General Synthetic Approaches
The synthesis of azabicyclo[3.1.1]heptane derivatives, including methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride, typically employs several key approaches as evidenced in the scientific literature:
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Thermal or photochemical intramolecular [2+2] cycloaddition reactions
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Metal-catalyzed cyclizations
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Recyclization of 2-oxaspiro[3.3]heptanes
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Double Mannich reaction of cyclobutanone derivatives
Applications and Research Significance
Pharmaceutical Applications
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride and related azabicyclic compounds have shown significant potential in pharmaceutical research:
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Building blocks for drug discovery: These compounds serve as valuable scaffolds in medicinal chemistry for the construction of more complex drug candidates
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Peptidomimetic properties: Certain azabicyclic compounds, particularly those with the [3.1.1] bicyclic framework, have been investigated for their ability to mimic peptide conformations, making them potential candidates for peptidomimetic drug development
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Neurochemical interactions: The rigid bicyclic structure containing a nitrogen atom provides potential binding opportunities with various neuroreceptors
Synthetic Utility
As a chemical building block, methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride offers several advantages:
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The methyl ester functionality provides a convenient handle for further modifications
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The secondary amine (as hydrochloride) can be deprotonated and further functionalized
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The rigid bicyclic framework offers defined stereochemistry for stereoselective synthesis
| Hazard Statement | Description | GHS Category |
|---|---|---|
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard statements are reported with 100% concordance from notifications to the ECHA C&L Inventory .
Precautionary Measures
The following precautionary statements are recommended when handling methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P312: Call a POISON CENTER/doctor if you feel unwell
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P332+P313: If skin irritation occurs: Get medical advice/attention
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P337+P313: If eye irritation persists: Get medical advice/attention
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P362: Take off contaminated clothing
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
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P405: Store locked up
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P501: Dispose of contents/container in accordance with local/regional/national/international regulations
Related Compounds and Structural Analogs
Structural Isomers and Analogs
Several compounds structurally related to methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride have been reported in the literature:
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Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride (CAS: 1389264-36-1): An isomer with the nitrogen atom at position 3 and the carboxylate group at position 6
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2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 1169708-23-9): The free acid form of the target compound, without methylation and as the free base rather than hydrochloride salt
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2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride: A related derivative with a nitrile group in place of the methyl carboxylate
Substituted Derivatives
Various substituted derivatives of the 2-azabicyclo[3.1.1]heptane framework have been investigated, particularly in the context of pharmaceutical development:
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3-[(5-fluoropyridin-2-yl)oxymethyl]-2-azabicyclo[3.1.1]heptane derivatives: Compounds featuring additional functional groups at position 3 of the azabicyclic system
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4-methyl-3-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-2-azabicyclo[3.1.1]heptane derivatives: More complex analogs with pharmaceutical potential
| Supplier | Catalog Number | Package Size | Price Range (2025) |
|---|---|---|---|
| Sigma-Aldrich (Enamine) | ENAH961CDEB9-50MG | 50 mg | $397.80 |
| AK Scientific | 1225DW | Research quantities | Custom quote |
| BLD Pharm | Not specified | Research quantities | Custom quote |
| Cymit Quimica | 3D-SFC80460 | 250 mg | Discontinued |
The compound is typically supplied with a purity of 95% or higher and is intended for research purposes only .
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